(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2,4,6-trimethylphenylhydrazine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can result in the formation of various substituted hydrazones.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the specific application. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar core structure but different functional groups.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound with a similar aryl group but different substituents.
Uniqueness
What sets (4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with diverse properties and activities.
Properties
Molecular Formula |
C24H21N5O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H21N5O3/c1-15-13-16(2)21(17(3)14-15)25-26-23-22(18-9-11-20(12-10-18)29(31)32)27-28(24(23)30)19-7-5-4-6-8-19/h4-14,27H,1-3H3 |
InChI Key |
OXYWFLWVNZZFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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